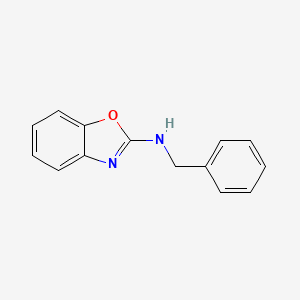
N-Benzyl-2-benzoxazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-benzoxazolamine is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
N-Benzyl-2-benzoxazolamine and its derivatives have been studied for their potential therapeutic effects. Here are some notable applications:
Anticancer Activity
Research has demonstrated that benzoxazole derivatives exhibit promising anticancer properties. A study synthesized a series of benzoxazole analogues, which were evaluated for their in vitro anticancer activities against human colorectal carcinoma (HCT116) cell lines. The results indicated that certain substitutions on the benzoxazole ring enhanced the anticancer efficacy, suggesting a structure-activity relationship (SAR) that could be exploited in drug design .
Antimicrobial Properties
Benzoxazole derivatives, including this compound, have shown significant antimicrobial activity against various pathogens. A study evaluated a new series of benzoxazole compounds against Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentrations (MICs) were determined, revealing effective antibacterial and antifungal activities, particularly against Escherichia coli and Candida albicans .
Neurological Applications
The compound has also been explored for its potential in treating neurological disorders. Specifically, benzoxazole derivatives have been investigated as modulators of serotonin receptors, which play a critical role in mood regulation and anxiety disorders. This application highlights the compound's versatility in addressing complex health issues such as chemotherapy-induced nausea and vomiting (CINV) .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including:
- Iodine-Mediated Synthesis : A one-pot reaction method has been developed that facilitates the formation of N-aryl-2-benzoxazolamines, which are crucial intermediates for biologically active compounds .
- Copper-Catalyzed Reactions : Recent advancements have introduced copper-catalyzed coupling reactions to synthesize benzoxazole derivatives efficiently .
Chemical Stability and Reactivity
The chemical stability of this compound is influenced by its structural characteristics, including the presence of electron-withdrawing or donating groups on the aromatic rings. Studies have shown that specific substitutions can enhance or diminish its reactivity, affecting its biological activity .
Anticancer Case Study
A prominent case study involved the evaluation of a novel benzoxazole derivative against HCT116 cells. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as an effective anticancer agent. The study also analyzed the mechanism of action, revealing apoptosis induction through caspase activation pathways .
Antimicrobial Efficacy Case Study
Another critical study assessed the antimicrobial efficacy of this compound against resistant strains of bacteria. The compound demonstrated effective bactericidal activity with MIC values comparable to established antibiotics, suggesting its viability as a new antimicrobial agent .
Data Tables
Propriétés
Numéro CAS |
21326-87-4 |
|---|---|
Formule moléculaire |
C14H12N2O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
N-benzyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H,15,16) |
Clé InChI |
XHBVYWCWOQDQJP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3O2 |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















